molecular formula C11H23ClN2 B1302250 4-(3-Methyl-piperidin-1-yl)-piperidine CAS No. 436099-89-7

4-(3-Methyl-piperidin-1-yl)-piperidine

Cat. No.: B1302250
CAS No.: 436099-89-7
M. Wt: 218.77 g/mol
InChI Key: GEJPJAVUIOTAGD-UHFFFAOYSA-N
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Description

4-(3-Methyl-piperidin-1-yl)-piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine typically involves the reaction of piperidine with 3-methylpiperidine under specific conditions. One common method is the reductive amination of 3-methylpiperidine with piperidine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-piperidin-1-yl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

4-(3-Methyl-piperidin-1-yl)-piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-piperidin-1-yl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound with a single piperidine ring.

    3-Methylpiperidine: A piperidine derivative with a methyl group at the third position.

    4-(3-Methyl-piperidin-1-yl)-phenylamine: A related compound with a phenyl group attached to the piperidine ring.

Uniqueness

4-(3-Methyl-piperidin-1-yl)-piperidine is unique due to the presence of two piperidine rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Methyl-piperidin-1-yl)-piperidine involves the reaction of 3-methylpiperidine with 1,4-dibromobutane followed by reduction of the resulting 1,4-dibromobutyl-3-methylpiperidine with sodium borohydride.", "Starting Materials": [ "3-methylpiperidine", "1,4-dibromobutane", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with 1,4-dibromobutane in methanol at reflux temperature to yield 1,4-dibromobutyl-3-methylpiperidine.", "Step 2: The resulting 1,4-dibromobutyl-3-methylpiperidine is then reduced with sodium borohydride in diethyl ether to yield 4-(3-Methyl-piperidin-1-yl)-piperidine." ] }

CAS No.

436099-89-7

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

3-methyl-1-piperidin-4-ylpiperidine;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;/h10-12H,2-9H2,1H3;1H

InChI Key

GEJPJAVUIOTAGD-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2CCNCC2

Canonical SMILES

CC1CCCN(C1)C2CCNCC2.Cl

Pictograms

Irritant

Origin of Product

United States

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